N-(3,4,5-Trimethoxyphenyl)benzamidine
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Overview
Description
N-(3,4,5-Trimethoxyphenyl)benzamidine: is an organic compound with the molecular formula C16H18N2O3 . It is characterized by the presence of a benzamidine group attached to a trimethoxyphenyl ring. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxyphenyl)benzamidine typically involves the reaction of 3,4,5-trimethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5-Trimethoxyphenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamidine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamidines.
Scientific Research Applications
N-(3,4,5-Trimethoxyphenyl)benzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxyphenyl)benzamidine involves its interaction with various molecular targets. It is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer, anti-inflammatory, and anti-microbial effects .
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Uniqueness: N-(3,4,5-Trimethoxyphenyl)benzamidine is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds. This structural feature allows it to interact more effectively with its molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
23557-83-7 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H18N2O3/c1-19-13-9-12(10-14(20-2)15(13)21-3)18-16(17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18) |
InChI Key |
OXKDCFVNMZBKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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